Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate
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Overview
Description
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-aminothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions . The compound can also interfere with cellular pathways, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of the thiazole ring with the benzoate moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C13H12N2O4S/c1-18-12(17)9-2-4-10(5-3-9)19-8-11(16)15-13-14-6-7-20-13/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
ZWIOCOKEVOFZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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